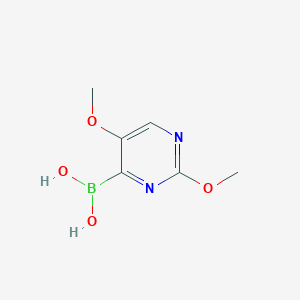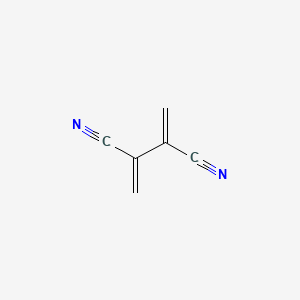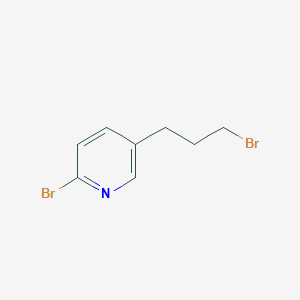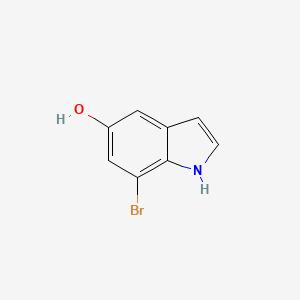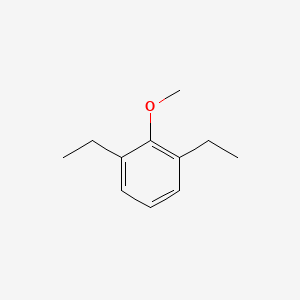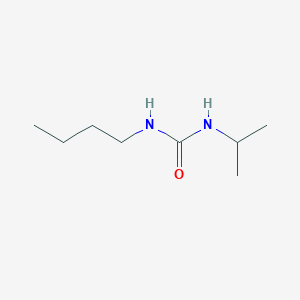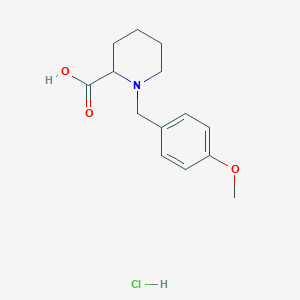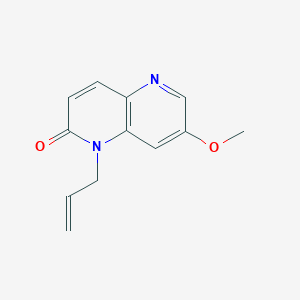
7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one is a chemical compound with a unique structure that includes a naphthyridine core substituted with a methoxy group and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Addition of the Propenyl Group: The propenyl group can be added through alkylation reactions using allyl bromide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and propenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Allyl bromide for propenyl group substitution, methyl iodide for methoxy group substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1-naphthyridin-2(1H)-one: Lacks the propenyl group.
1-(2-Propen-1-yl)-1,5-naphthyridin-2(1H)-one: Lacks the methoxy group.
7-(Methoxy)-1,5-naphthyridin-2(1H)-one: Lacks the propenyl group.
Uniqueness
7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one is unique due to the presence of both the methoxy and propenyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties and applications compared to similar compounds.
Properties
CAS No. |
1003944-37-3 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-3-6-14-11-7-9(16-2)8-13-10(11)4-5-12(14)15/h3-5,7-8H,1,6H2,2H3 |
InChI Key |
IPOOTLDSFRLQJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC(=O)N2CC=C)N=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
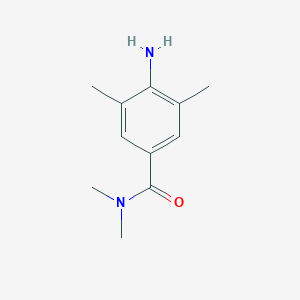
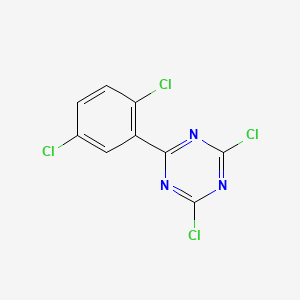
![9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B8701537.png)

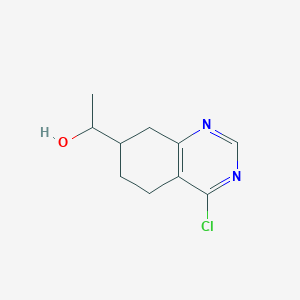
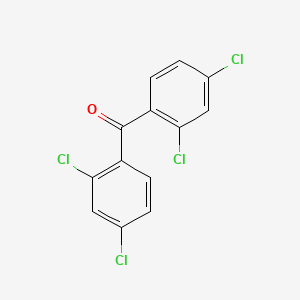
![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B8701560.png)
